molecular formula C6H9Cl3O B8784805 1,1,1-Trichloro-4-methylpent-4-en-2-ol CAS No. 25308-82-1

1,1,1-Trichloro-4-methylpent-4-en-2-ol

Cat. No. B8784805
CAS RN: 25308-82-1
M. Wt: 203.5 g/mol
InChI Key: LWWJZSNCITZYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04018838

Procedure details

A mixture of anhydrous chloral (738 g), isobutylene (309 g), and petroleum ether (boiling range 40° to 60° C, 800 ml) was stirred at a temperature in the range -5° to -8° C whilst aluminium chloride (54.5 g) was added in small portions over a period of 2 hours. The mixture was stirred for a further period of one hour at 0° C. Water (450 ml) was then added over 15 minutes, the temperature being maintained at 0° C, after which the mixture was allowed to attain to the ambient temperature. The organic phase was separated, washed with brine (3 × 250 ml) and dried over anhydrous magnesium sulphate. After removal of the solvent by evaporation under reduced pressure the residual oil was distilled under reduced pressure and the fraction boiling range 101° to 111° C at 16 to 18 mm Hg pressure collected. This was shown by gas liquid chromatographic examination to consist of approximately 90%, 1,1,1-trichloro-2-hydroxy-4-methyl-4-pentene and approximately 10% 1,1,1-trichloro-2-hydroxy-4-methyl-3-pentene. Careful distillation afforded almost pure (by g.l.c.) 1,1,1-trichloro-2-hydroxy-4-methyl-4-pentene as a colourless oil (boiling point 99° -100° C/16 mm Hg).
Quantity
738 g
Type
reactant
Reaction Step One
Quantity
309 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
54.5 g
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]([Cl:6])([Cl:5])[Cl:4].[CH3:7][C:8](=[CH2:10])[CH3:9].[Cl-].[Al+3].[Cl-].[Cl-]>O>[Cl:4][C:3]([Cl:6])([Cl:5])[CH:2]([OH:1])[CH2:9][C:8]([CH3:10])=[CH2:7] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
738 g
Type
reactant
Smiles
O=CC(Cl)(Cl)Cl
Name
Quantity
309 g
Type
reactant
Smiles
CC(C)=C
Name
petroleum ether
Quantity
800 mL
Type
solvent
Smiles
Step Two
Name
Quantity
54.5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
450 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for a further period of one hour at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in small portions over a period of 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the temperature being maintained at 0° C
CUSTOM
Type
CUSTOM
Details
to attain to the ambient temperature
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with brine (3 × 250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
by evaporation under reduced pressure the residual oil
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
the fraction boiling range 101° to 111° C at 16 to 18 mm Hg pressure collected
DISTILLATION
Type
DISTILLATION
Details
Careful distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC(C(CC(=C)C)O)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.